

3-Fluorobenzene-1,2-diamine CAS number 18645-88-0

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Compound of Interest

Compound Name: 3-Fluorobenzene-1,2-diamine

Cat. No.: B095444

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An In-Depth Technical Guide to **3-Fluorobenzene-1,2-diamine** (CAS: 18645-88-0) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Fluorobenzene-1,2-diamine**, a critical building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its application, offering field-proven insights into its synthesis, reactivity, and strategic importance in modern pharmaceutical design.

Core Identity and Physicochemical Properties

3-Fluorobenzene-1,2-diamine, also known as 3-fluoro-o-phenylenediamine, is an aromatic diamine whose strategic importance is derived from the unique interplay between its nucleophilic amine groups and the electronically-influential fluorine substituent.^{[1][2]} This combination makes it a highly valuable precursor for a range of heterocyclic compounds, particularly in the agrochemical and pharmaceutical industries.^[1]

Key Properties Summary

The fundamental physical and chemical properties of this compound are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source(s)
CAS Number	18645-88-0	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₇ FN ₂	[3] [4]
Molecular Weight	126.13 g/mol	[3] [4]
Appearance	Colorless to brown/black solid or semi-solid	[1] [3] [6]
Melting Point	40.9 - 42.2 °C	[5]
Solubility	Soluble in water and common organic alcohol solvents	[1]
Purity	Typically available at ≥95% - 98%	[3] [6]
Topological Polar Surface Area (TPSA)	52.04 Å ²	[7]
Synonyms	3-Fluoro-1,2-benzenediamine, 3-Fluorophenylene-1,2-diamine, 2,3- Diaminofluorobenzene	[1] [3] [5]

Strategic Synthesis and Core Reactivity

Understanding the synthetic origin and predictable reactivity of **3-Fluorobenzene-1,2-diamine** is paramount for its effective utilization.

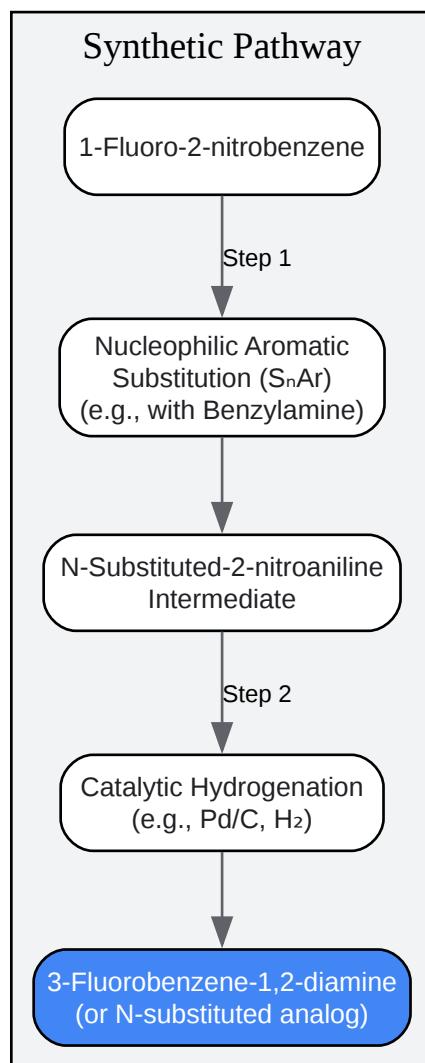
Synthetic Pathway Overview

While multiple specific industrial routes exist, a common and logical laboratory-scale synthesis involves a two-step process starting from 1-fluoro-2-nitrobenzene. This approach leverages well-understood, high-yielding reactions.

- Nucleophilic Aromatic Substitution (S_NAr): An initial amination of a fluoronitrobenzene precursor.

- Reduction of Nitro Group: The nitro group is then reduced to the corresponding amine, yielding the final diamine product. A standard method for this transformation is catalytic hydrogenation.[8]

The workflow below illustrates this common synthetic logic.



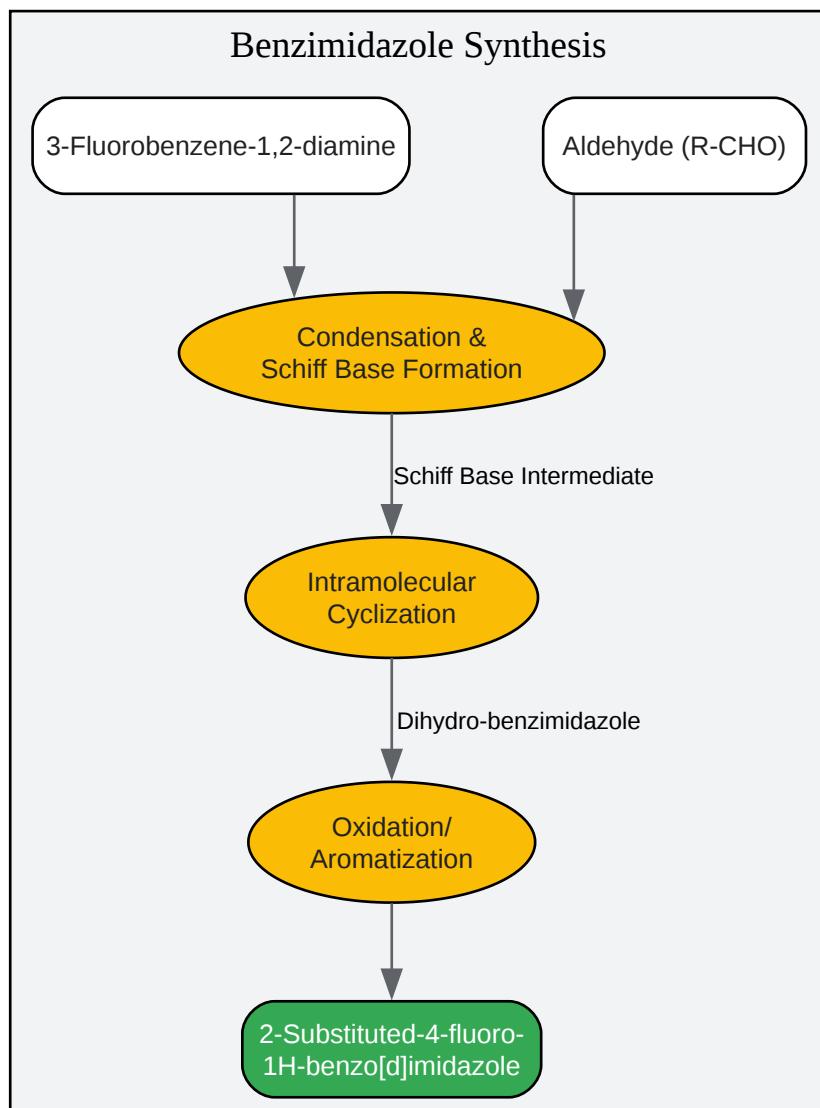
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Caption: Generalized synthetic route to o-phenylenediamines.

Core Reactivity: The Gateway to Benzimidazoles

The primary utility of **3-Fluorobenzene-1,2-diamine** lies in its role as a precursor to the benzimidazole scaffold. Benzimidazoles are a cornerstone of medicinal chemistry, forming the core of numerous drugs with activities including antiviral, anticancer, and anti-ulcer properties. [9]

The reaction proceeds via a condensation of the diamine with an aldehyde. This is not merely a mixing of reagents; it is a sequential process involving the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole ring system.



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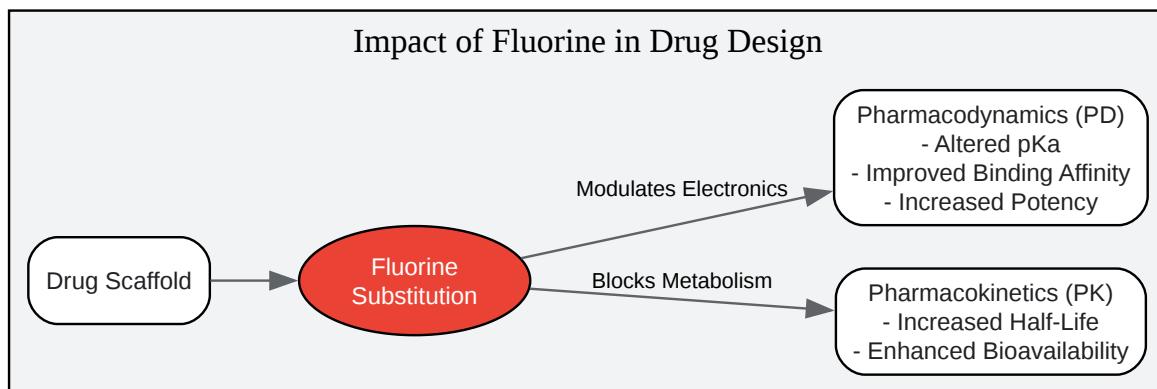
Caption: Reaction mechanism for forming fluorinated benzimidazoles.

Field Application: Drug Discovery Insights

The choice to use a fluorinated diamine is a deliberate design element in modern drug discovery. The carbon-fluorine bond is exceptionally strong and the fluorine atom is highly electronegative, which imparts several advantageous properties to a drug candidate.[10]

The Strategic Role of Fluorine

- **Metabolic Blocking:** Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom at such a "soft spot" can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[10]
- **Modulation of pKa:** The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups. This subtle tuning of basicity can significantly impact a molecule's solubility, cell permeability, and target binding affinity.
- **Enhanced Binding Interactions:** Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency of the drug.
- **Lipophilicity and Permeability:** Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intended target, a particularly crucial factor for CNS-active agents.[10]



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Caption: Fluorine's dual impact on drug pharmacokinetics and pharmacodynamics.

Experimental Protocol: Synthesis of a 2-Substituted-4-fluoro-1H-benzo[d]imidazole

This protocol is a representative, self-validating system for the synthesis of a benzimidazole derivative from **3-Fluorobenzene-1,2-diamine**. The choice of catalyst and solvent is critical for achieving high yields and purity.^[9]

Objective: To synthesize a 2-substituted-4-fluorobenzimidazole via condensation with an aromatic aldehyde.

Materials:

- **3-Fluorobenzene-1,2-diamine** (1.0 eq)
- Substituted Aromatic Aldehyde (e.g., Anisaldehyde) (1.0 eq)
- Ammonium Chloride (NH₄Cl) (30 mol%) or another suitable catalyst/oxidant system.^[11]
- Ethanol (Solvent)
- Deionized Water
- Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Step-by-Step Procedure:

- Reaction Setup: To a 50 mL round-bottom flask, add **3-Fluorobenzene-1,2-diamine** (e.g., 1.00 g, 7.93 mmol), the chosen aromatic aldehyde (1.0 eq), and ethanol (20 mL).
- Catalyst Addition: Add the catalyst, such as NH₄Cl (e.g., 0.13 g, 2.38 mmol), to the mixture.
- Heating and Monitoring: Equip the flask with a condenser and heat the mixture to 80 °C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy for both Schiff base formation and the subsequent cyclization.

- Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v). The disappearance of the starting diamine spot indicates reaction completion, typically within 2-4 hours.
- Work-up and Isolation: Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 100 mL). This step is crucial as the organic product is typically insoluble in water, causing it to precipitate out while the inorganic catalyst and any water-soluble byproducts remain in the aqueous phase.
- Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual impurities.
- Drying and Characterization: Dry the purified product under vacuum. The final product can be further purified by recrystallization from ethanol if necessary to achieve high analytical purity. Characterize the final compound using NMR, MS, and IR spectroscopy.

Analytical and Spectroscopic Profile

While an actual spectrum should be run for each batch, the expected spectroscopic data provides a baseline for characterization. The data below is inferred from the known structure and analogous compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Analysis	Expected Observations
¹ H NMR	Aromatic protons (approx. 6.5-7.5 ppm) will show complex splitting patterns due to H-H and H-F coupling. Two broad singlets for the amine (-NH ₂) protons (approx. 3.5-5.0 ppm), which may exchange with D ₂ O.
¹³ C NMR	Aromatic carbons (approx. 110-150 ppm). The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹ J _{CF} ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.
¹⁹ F NMR	A single resonance, characteristic of the aryl-fluoride environment.
IR Spectroscopy	N-H stretching (approx. 3300-3500 cm ⁻¹), C=C aromatic stretching (approx. 1450-1600 cm ⁻¹), and a strong C-F stretching band (approx. 1200-1300 cm ⁻¹).

Safety, Handling, and Storage

Proper handling of **3-Fluorobenzene-1,2-diamine** is essential due to its potential hazards.[\[4\]](#) [\[15\]](#)

GHS Hazard Information

Hazard Class	GHS Statement	Pictogram
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	GHS07 (Exclamation Mark)
Skin Irritation	H315: Causes skin irritation.	GHS07 (Exclamation Mark)
Eye Irritation	H319: Causes serious eye irritation.	GHS07 (Exclamation Mark)
Respiratory Irritation	H335: May cause respiratory irritation.	GHS07 (Exclamation Mark)
Mutagenicity	H341: Suspected of causing genetic defects.	GHS08 (Health Hazard)

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Handling and Storage Recommendations

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[15\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[16\]](#)[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[\[3\]](#) This compound can be sensitive to light and air.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Fluorobenzene-1,2-diamine (CAS 18645-88-0) is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined reactivity, centered on the synthesis of the privileged benzimidazole scaffold, combined with the strategic physicochemical advantages conferred by its fluorine substituent, ensures its continued and

expanding role in the development of next-generation pharmaceuticals and functional materials. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is the foundation for leveraging its full potential.

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